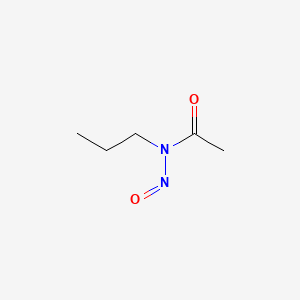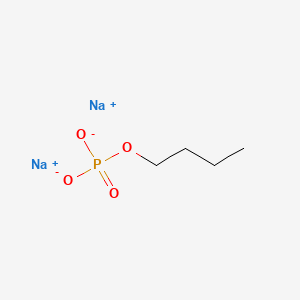
Disodium butyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium butyl phosphate, also known as phosphoric acid, monobutyl ester, disodium salt, is a chemical compound with the molecular formula C4H9Na2O4P. It is a water-soluble compound that exhibits good surface activity and emulsifying properties. This compound is commonly used in various industrial applications, including as a surfactant, wetting agent, and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium butyl phosphate is typically synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{H}_3\text{PO}_4 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 ] [ \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phosphoric acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Disodium butyl phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form butyl phosphate.
Reduction: It can be reduced to form butyl phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding butyl phosphate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sodium hydride.
Major Products Formed:
Oxidation: Butyl phosphate.
Reduction: Butyl phosphite.
Substitution: Various butyl phosphate esters
Scientific Research Applications
Disodium butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Utilized in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Applied in the production of detergents, cleaning agents, and as an additive in oil well drilling fluids
Mechanism of Action
The mechanism of action of disodium butyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
Disodium phosphate: Na2HPO4
Dibutyl phosphate: C8H19O4P
Tributyl phosphate: C12H27O4P
Comparison: Disodium butyl phosphate is unique due to its specific combination of butyl and phosphate groups, which confer distinct surface-active properties. Compared to disodium phosphate, it has a longer alkyl chain, enhancing its emulsifying and surfactant capabilities. Dibutyl phosphate and tributyl phosphate, on the other hand, have multiple butyl groups, making them more hydrophobic and less water-soluble .
Properties
CAS No. |
53126-67-3 |
|---|---|
Molecular Formula |
C4H9Na2O4P |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
disodium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
VCFILMCOJAQDAY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Related CAS |
1623-15-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
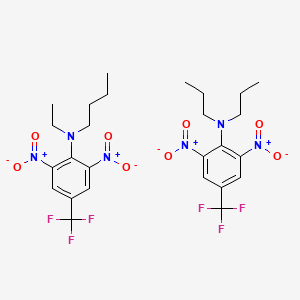
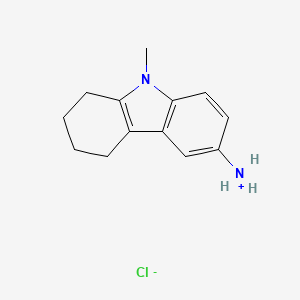
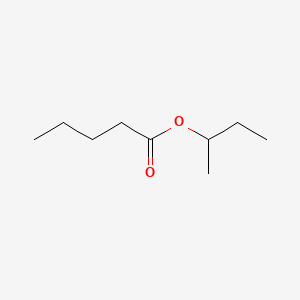
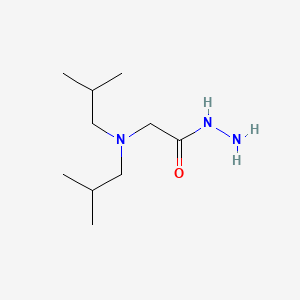
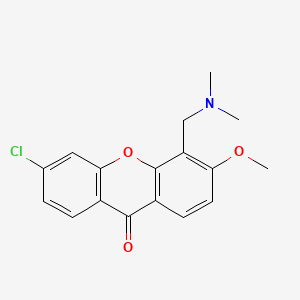

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

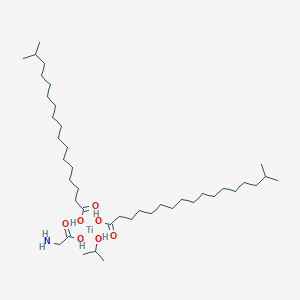
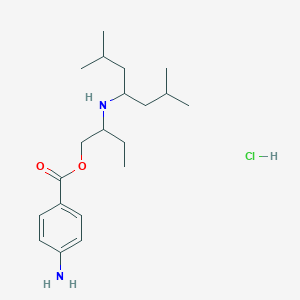
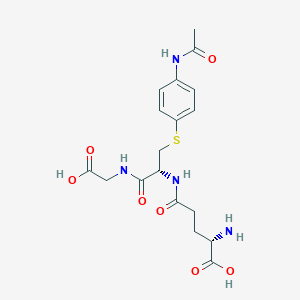
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
